

Application Notes and Protocols: Larazotide Acetate in Phase 2 Clinical Trials

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the dosages, experimental protocols, and associated signaling pathways of **Larazotide** acetate as investigated in Phase 2 clinical trials for celiac disease. The information is intended to serve as a resource for researchers and professionals in the field of drug development.

Quantitative Data: Larazotide Acetate Phase 2 Dosage Regimens

The following tables summarize the dosing information from two key Phase 2 clinical trials.

Table 1: Phase 2b, Multicenter, Randomized, Double-Blind, Placebo-Controlled Study (NCT01396213)[1]



Treatment Arm	Dosage	Frequency	Route of Administration
Larazotide Acetate	0.5 mg	Three times daily (TID)	Oral
Larazotide Acetate	1 mg	Three times daily (TID)	Oral
Larazotide Acetate	2 mg	Three times daily (TID)	Oral
Placebo	-	Three times daily (TID)	Oral

Table 2: Phase 2a, Randomized, Double-Blind, Placebo-Controlled, Dose-Ranging, Multicenter Study (NCT00362856)[2]

Treatment Arm	Dosage	Frequency	Route of Administration
Larazotide Acetate	0.25 mg	Three times daily (TID)	Oral
Larazotide Acetate	1 mg	Three times daily (TID)	Oral
Larazotide Acetate	4 mg	Three times daily (TID)	Oral
Larazotide Acetate	8 mg	Three times daily (TID)	Oral
Placebo	-	Three times daily (TID)	Oral

Experimental Protocols



Study Design: Phase 2b (NCT01396213) - Adjunct to Gluten-Free Diet[3][4]

This study was designed to evaluate the efficacy and safety of **Larazotide** acetate in patients with celiac disease who still experienced symptoms despite adhering to a gluten-free diet.

- Study Phases: The trial consisted of a 4-week single-blind placebo run-in period, a 12-week double-blind treatment phase, and a 4-week placebo run-out phase.[3]
- Patient Population: The study enrolled 342 adults with a biopsy-confirmed diagnosis of celiac disease who had been on a gluten-free diet for at least 12 months.[4][5]
- Inclusion Criteria:
 - Male and female adults.
 - Biopsy-proven and serology-confirmed celiac disease.
 - On a gluten-free diet for at least 12 months.[4]
 - Experiencing gastrointestinal symptoms.[4]
- Exclusion Criteria:
 - Refractory celiac disease.
 - Other chronic active gastrointestinal diseases.
 - Type 1 or 2 diabetes.
- Intervention: Patients were randomized to receive one of three doses of Larazotide acetate (0.5 mg, 1 mg, or 2 mg) or a placebo, taken orally three times a day, 15 minutes before meals.[3]
- Primary Efficacy Endpoint: The primary outcome was the change in the Celiac Disease Gastrointestinal Symptom Rating Scale (CeD-GSRS) score.[3]
- Secondary and Exploratory Endpoints:



- Celiac Disease Patient Reported Outcome (CeD PRO) to assess daily symptoms.
- Changes in anti-tissue transglutaminase (tTG) and anti-deamidated gliadin peptide (DGP) antibodies.[3]

Study Design: Phase 2a (NCT00362856) - Gluten Challenge[2][6]

This dose-ranging study aimed to assess the safety, tolerance, and efficacy of **Larazotide** acetate in celiac disease patients undergoing a gluten challenge.

- Study Phases: The study included a 21-day screening period, a 14-day treatment period, and a follow-up visit on day 21.[2]
- Patient Population: The study enrolled 80 adult patients with biopsy-confirmed celiac disease who had been on a gluten-free diet for at least 6 months.[2]
- Inclusion Criteria:
 - Diagnosed with celiac disease by biopsy for ≥ 6 months.[2]
 - On a gluten-free diet for at least the past 6 months.
- Intervention:
 - Patients were randomized into seven groups. Four groups received different doses of Larazotide acetate (0.25 mg, 1 mg, 4 mg, or 8 mg TID) along with an 800 mg gluten challenge three times a day (total 2.4 g/day).[2]
 - One group received a placebo with the gluten challenge.
 - Two control groups received either the highest dose of Larazotide acetate (8 mg TID) with a placebo for the gluten challenge or a placebo for both.[2]
- Primary Efficacy Endpoint: The primary outcome measure was the change in intestinal permeability as assessed by the urinary lactulose/mannitol (LAMA) ratio.[6]



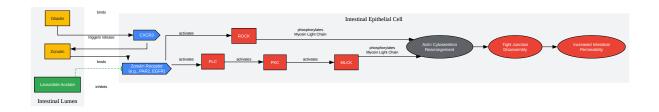
- Method for LAMA Ratio Assessment: On specified days (0, 6, 13, and 20), subjects
 consumed a solution of lactulose and mannitol. Urine was then collected to analyze the ratio
 of these sugars, with standardized methodologies being used for the analysis.[2]
- Secondary Endpoints: Gastrointestinal symptom severity was assessed using the Gastrointestinal Symptom Rating Scale (GSRS).[6]

Signaling Pathways and Experimental Workflows Larazotide Acetate Mechanism of Action: Signaling Pathways

Larazotide acetate is an eight-amino-acid synthetic peptide that acts as a tight junction regulator.[7] Its mechanism is primarily linked to the inhibition of the zonulin pathway, which modulates intestinal permeability.

- Zonulin Pathway: In celiac disease, gliadin triggers the release of zonulin, which then binds
 to receptors on intestinal epithelial cells. This initiates a signaling cascade that leads to the
 disassembly of tight junctions, increasing intestinal permeability. Larazotide acetate is
 thought to act as a zonulin antagonist, preventing this cascade.[8]
- Myosin Light Chain Kinase (MLCK) and Rho Kinase (ROCK) Pathways: The disassembly of tight junctions involves the contraction of the perijunctional actomyosin ring. This contraction is regulated by the phosphorylation of myosin light chain (MLC).[8][9] Myosin light chain kinase (MLCK) and Rho-associated coiled-coil containing protein kinase (ROCK) are key regulators of MLC phosphorylation.[8][9] Larazotide has been shown to attenuate the phosphorylation of MLC, suggesting it may inhibit MLCK and/or ROCK.[8][9]





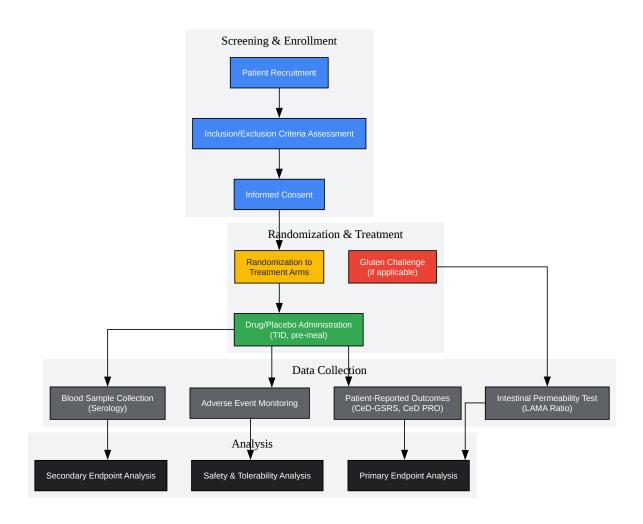
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Caption: Larazotide's mechanism of action in the zonulin signaling pathway.

Experimental Workflow: Phase 2 Clinical Trials

The general workflow for the Phase 2 clinical trials of **Larazotide** acetate involved several key stages, from patient recruitment to data analysis.





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Caption: General experimental workflow for **Larazotide** Phase 2 trials.



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